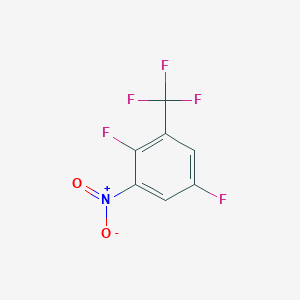

2,5-Difluoro-3-nitrobenzotrifluoride

概要

説明

Synthesis Analysis

The synthesis of related fluorinated nitrobenzotrifluoride compounds has been explored in various studies. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride was successfully achieved using a continuous-flow millireactor system. This process involved the nitration of 3-fluorobenzotrifluoride with mixed acid as the nitrating agent. The study highlighted the advantages of using a flow reactor over traditional batch reactors, such as improved control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. Optimal operational conditions were determined by studying the effects of mixed acid composition, molar ratio of nitric acid to substrate, residence time, and temperature on the reaction performance .

Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-nitrobenzotrifluoride is not directly discussed in the provided papers. However, the structure of similar compounds, such as 2,5-bis(4-amino-2-trifluoromethylphenoxy)-tert-butylbenzene, was synthesized and used as a precursor for the development of new aromatic polyimides. The synthesis involved nucleophilic substitution reactions and catalytic reduction, indicating the reactivity of the nitro and trifluoromethyl groups in these types of compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been demonstrated in the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, was used to prepare substituted nitrogenous heterocycles with 5-7-membered cycles. This was achieved through immobilization on Rink resin, chlorine substitution, nitro group reduction, and appropriate cyclization, leading to the formation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. The study also reported limitations and unsuccessful attempts, which is valuable for understanding the scope of reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds, such as those based on 2,5-bis(4-amino-2-trifluoromethylphenoxy)-tert-butylbenzene, have been extensively studied. The resulting polyimide films from these compounds exhibited high tensile strength, good elongation at break, and high initial modulus. They also showed high thermal stability with glass-transition temperatures ranging from 245-304 °C and maintained significant residue at 800 °C under nitrogen. Additionally, these materials had low dielectric constants, low moisture absorption, and high light transmittance, making them suitable for various applications .

科学的研究の応用

Synthesis Processes and Safety Evaluations

- Continuous-Flow Synthesis : 2,5-Difluoro-3-nitrobenzotrifluoride can be synthesized in a continuous-flow millireactor system. This process enhances safety and efficiency, particularly for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration (Chen et al., 2020).

Chemical Reactions and Mechanisms

- Nucleophile Structure Impact : The structure of the nucleophile can significantly affect the mobility of the nitro group and fluorine atom in reactions involving compounds like 2,5-Difluoro-3-nitrobenzotrifluoride (Khalfina & Vlasov, 2002).

- Spin-Spin Coupling Studies : Investigations into electron-coupled spin-spin coupling between fluorine nuclei in compounds including 2,5-Difluoro-3-nitrobenzotrifluoride have been conducted (Schaefer et al., 1975).

Materials Science and Polymer Research

- Fluorinated Polyimides : Research into fluorinated polyimides based on compounds related to 2,5-Difluoro-3-nitrobenzotrifluoride has shown improved solubility, lower color intensity, and reduced dielectric constants in these materials (Yang & Hsiao, 2004).

Thermodynamic Studies

- Thermochemical Analysis : Thermochemical studies have been performed on difluoronitrobenzene isomers, including 2,5-Difluoro-3-nitrobenzotrifluoride, to understand their enthalpies of formation and vaporization (Silva et al., 2010).

Safety And Hazards

将来の方向性

The continuous-flow synthesis strategy used in the production of “2,5-Difluoro-3-nitrobenzotrifluoride” could be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration . This approach offers better control over impurity and higher process efficiency due to enhanced mass and heat transfer rates under optimized conditions .

特性

IUPAC Name |

2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNPKYLIWUUCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735235 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitrobenzotrifluoride | |

CAS RN |

2837-22-1 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)

![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)